1-(1,4-Dioxaspiro[4.5]dec-8-yl)-4-iodo-1H-pyrazole is a chemical compound characterized by its unique structural features, including a spirocyclic moiety and a pyrazole ring. Its molecular formula is , and it has a CAS number of 1175275-29-2 . The compound's structure includes a 1,4-dioxaspiro[4.5]decane framework, which contributes to its potential biological activity and applications in medicinal chemistry.
There is no current information available on the specific mechanism of action of 1-(1,4-Dioxaspiro[4.5]dec-8-yl)-4-iodo-1H-pyrazole.
1-(1,4-Dioxaspiro[4.5]dec-8-yl)-4-iodo-1H-pyrazole, also known as SPI-I, is a heterocyclic compound belonging to the class of spirocyclic pyrazoles. Spirocyclic pyrazoles are a group of molecules with a five-membered pyrazole ring fused to another cyclic structure. Research suggests that this class of compounds may have significant biological activity [].
The first synthesis and characterization of SPI-I were reported by researchers at the University of Barcelona in 2014. The synthesis involves a multi-step process, including the reaction of an aldehyde with an acetylene followed by cyclization to form the spirocyclic ring []. Various spectroscopic techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography were used to confirm the structure of SPI-I [].
Studies have shown that SPI-I exhibits a range of potentially valuable biological activities, including:
While initial research on SPI-I is promising, further studies are needed. Investigations into the following areas would be valuable:
Research indicates that compounds with similar structures to 1-(1,4-Dioxaspiro[4.5]dec-8-yl)-4-iodo-1H-pyrazole exhibit significant biological activities, including anti-tumor properties. For instance, pyrazole derivatives have been studied for their ability to inhibit specific enzymes involved in cancer progression, suggesting that this compound may also possess similar anti-cancer efficacy . Further studies are needed to elucidate the specific biological mechanisms and therapeutic potentials of this compound.
The synthesis of 1-(1,4-Dioxaspiro[4.5]dec-8-yl)-4-iodo-1H-pyrazole can be approached through several methods:
Specific synthetic routes may vary based on desired yields and purity levels, as well as available starting materials .
The potential applications of 1-(1,4-Dioxaspiro[4.5]dec-8-yl)-4-iodo-1H-pyrazole are diverse:
Interaction studies are crucial for understanding how 1-(1,4-Dioxaspiro[4.5]dec-8-yl)-4-iodo-1H-pyrazole interacts with biological molecules:
These studies are essential for assessing the compound's pharmacological profile and potential side effects.
Several compounds share structural similarities with 1-(1,4-Dioxaspiro[4.5]dec-8-yl)-4-iodo-1H-pyrazole. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
3-(6-chloro-1-(1,4-dioxaspiro[4.5]decan-8-yl)-1H-pyrazolo[3,4-b] | Contains a chloro substituent on the pyrazole ring | Potentially different biological activity profile |
1-(2-methylphenyl)-3-(1,4-dioxaspiro[4.5]decan) | Substituted phenyl group instead of iodine | May exhibit different pharmacokinetic properties |
2-(1,3-dioxolan-2-yloxy)-3-methylpyrazole | Features a dioxolane ring instead of spirocyclic structure | Different reactivity due to the presence of ether |
These compounds highlight the uniqueness of 1-(1,4-Dioxaspiro[4.5]dec-8-yl)-4-iodo-1H-pyrazole in terms of its spirocyclic structure and potential applications in medicinal chemistry.